Clofentezine

Acaricide Efficacy Tetranychus urticae Ovicidal Activity

Clofentezine is a chitin synthase 1-inhibiting ovicide with unmatched potency against Tetranychus urticae summer eggs (LC50 0.42 µg/mL). Its selectivity for beneficial predatory mites makes it indispensable for IPM. Due to documented cross-resistance with hexythiazox and etoxazole (RR up to 2631), it is critical for resistance rotation with mitochondrial complex inhibitors. For optimal field performance, select suspension concentrates (SC) stabilized with fenbutatin oxide (0.05% w/w) to prevent crystal growth. Deploy during summer season for maximum efficacy against Panonychus ulmi.

Molecular Formula C14H8Cl2N4
Molecular Weight 303.1 g/mol
CAS No. 74115-24-5
Cat. No. B1669202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofentezine
CAS74115-24-5
Synonyms3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine
bisclofentezin
clofentezine
Molecular FormulaC14H8Cl2N4
Molecular Weight303.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3Cl)Cl
InChIInChI=1S/C14H8Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H
InChIKeyUXADOQPNKNTIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clofentezine (CAS 74115-24-5): Baseline Overview of a Tetrazine Mite Growth Inhibitor Acaricide


Clofentezine (CAS 74115-24-5) is a tetrazine-class acaricide that functions as a mite growth inhibitor (MGI), primarily exhibiting ovicidal activity with additional efficacy against early motile stages of phytophagous mites [1]. The compound, chemically defined as 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, is widely employed for the residual control of tetranychid mite pests, including species of the genera Panonychus and Tetranychus, across a range of fruit and nut crops [2]. Its mode of action is linked to the inhibition of chitin synthase 1 (CHS1) [3].

Why Generic Substitution Fails: The Quantitative Case for Clofentezine Specification in Acaricide Procurement


Generic substitution within the mite growth inhibitor (MGI) class is precluded by quantifiable and consequential differences in potency, selectivity, and cross-resistance profiles among structurally diverse compounds such as hexythiazox, etoxazole, and cyflumetofen. Despite sharing a common molecular target in chitin synthase 1 (CHS1) [1], clofentezine exhibits a unique spectrum of activity that is not interchangeable. For instance, its ovicidal potency against Tetranychus urticae differs markedly from that of cyflumetofen [2], and its selectivity profile toward key predatory mites contrasts with that of other acaricides [3]. The existence of well-documented, high-level cross-resistance between clofentezine, hexythiazox, and flucycloxuron [4] further mandates precise compound selection within integrated resistance management programs. The following evidence quantifies these critical distinctions.

Clofentezine: A Quantitative Guide to Product-Specific Evidence for Informed Scientific Selection


Comparative Ovicidal Potency: Clofentezine vs. Cyflumetofen on Tetranychus urticae

Clofentezine exhibits significantly greater ovicidal potency than the alternative acaricide cyflumetofen. In a direct head-to-head comparison against Tetranychus urticae eggs under controlled laboratory conditions, the LC50 value for clofentezine was 0.42 µg a.i./mL, while that for cyflumetofen was 0.8 µg a.i./mL [1]. This represents a 47.5% lower LC50 for clofentezine, indicating its superior potency against the egg stage of this key pest.

Acaricide Efficacy Tetranychus urticae Ovicidal Activity

Selective Toxicity: Impact on Predatory Mite Metaseiulus occidentalis vs. Target Pest

Clofentezine demonstrates a high degree of selectivity for target spider mites over the beneficial predatory mite Metaseiulus occidentalis. Laboratory assays showed that clofentezine caused little mortality to adult females, larvae, or eggs of M. occidentalis, while it was equally toxic to eggs of the pest species Tetranychus pacificus and T. urticae [1]. This selectivity is quantified by the observation that at proposed field rates, the compound is unlikely to be toxic to this key predator [1].

Integrated Pest Management Biological Control Selective Toxicity

Shared Molecular Target and Cross-Resistance: Clofentezine, Hexythiazox, and Etoxazole

High-resolution genetic mapping has confirmed that clofentezine, hexythiazox, and etoxazole share a common molecular target, chitin synthase 1 (CHS1), and exhibit cross-resistance [1]. A non-synonymous variant (I1017F) in the CHS1 gene associates with resistance to all three compounds [1]. In a resistant strain (MR-VL) of T. urticae, cross-resistance to clofentezine was exceptionally high, with a resistance ratio (RR) of 2631 [2]. Similarly, in P. ulmi, strong evidence of cross-resistance exists between clofentezine, hexythiazox, and flucycloxuron [3].

Resistance Management Mode of Action Chitin Synthase 1

Sublethal Effects: Impact on Population Growth Parameters of Tetranychus urticae

Beyond direct mortality, clofentezine exerts significant sublethal effects that suppress population growth. In a study with T. urticae, exposure to LC25 and LC50 concentrations of clofentezine significantly reduced the net reproductive rate (R0) and intrinsic rate of increase (r) [1]. In a separate study on Tetranychus viennensis, an LC50 treatment reduced the hatch rate of eggs from surviving females from 0.83 in the untreated control to 0.51 in the third generation, demonstrating a strong, multi-generational impact on fecundity [2].

Sublethal Effects Population Dynamics Life Table Parameters

Differential Ovicidal Activity Based on Egg Age and Type in Panonychus ulmi

Clofentezine's ovicidal activity is not uniform across all egg types and developmental stages, a key differentiator from broader-spectrum ovicides. Against Panonychus ulmi (European red mite), clofentezine was 11-fold more active against summer eggs (LC50 = 1.01 ppm) than against winter eggs (LC50 = 11.1 ppm) in an early developmental stage [1]. Furthermore, eggs of either type were significantly less susceptible when treated the day before hatch compared to earlier stages (P < 0.02) [1].

European Red Mite Egg Development Stage Ovicidal Specificity

Formulation Stability: Mitigation of Crystal Growth via Co-Formulation with Fenbutatin Oxide

A known limitation of aqueous suspension concentrates of clofentezine is the potential for crystal growth during prolonged storage, particularly under elevated temperatures, which can reduce biological activity upon application [1]. A patented formulation strategy addresses this by incorporating a small amount of fenbutatin oxide. This co-formulation has been shown to prevent or substantially inhibit the crystal growth of clofentezine particles [1]. The stabilizing effect is observed with as little as 0.05% by weight of fenbutatin oxide [1].

Acaricide Formulation Physical Stability Suspension Concentrate

Optimal Research and Industrial Application Scenarios for Clofentezine Based on Evidence-Based Differentiation


Ovicidal Control in IPM Programs for Tetranychus urticae in Protected Crops

Clofentezine is optimally deployed for ovicidal control of T. urticae in greenhouse or protected crop environments where preservation of predatory mites like Metaseiulus occidentalis is a priority [1]. Its superior ovicidal potency against T. urticae (LC50 = 0.42 µg a.i./mL) [2] and low toxicity to key predators [1] make it a foundational component of integrated pest management (IPM) strategies. Applications should be timed to target egg masses before hatch to maximize efficacy and minimize impact on non-target beneficial arthropods.

Resistance Management: Rotation with Non-MGI Acaricides

Due to the well-documented cross-resistance between clofentezine, hexythiazox, and etoxazole (all sharing the CHS1 target) [3], clofentezine must be rotated with acaricides possessing a different mode of action (e.g., mitochondrial complex I or III inhibitors) to delay resistance development. In regions with a history of MGI use, baseline susceptibility monitoring is recommended before deployment. Clofentezine is not a suitable substitute for hexythiazox or etoxazole in a resistance management rotation scheme due to the shared target site and extremely high cross-resistance ratios (e.g., RR=2631 for clofentezine in MR-VL strain) [4].

Summer-Season Applications in Pome and Stone Fruit Orchards

Clofentezine's 11-fold greater efficacy against summer eggs of European red mite (Panonychus ulmi) compared to winter eggs (LC50 = 1.01 ppm vs. 11.1 ppm) [5] directs its optimal use to the summer growing season. In apple and pear orchards, applications should be timed to coincide with the hatch of summer eggs to achieve maximum population suppression. This seasonal specificity can guide procurement and inventory management, ensuring product availability aligns with peak pest pressure periods.

Suspension Concentrate Formulation Quality Assurance

For industrial procurement of clofentezine suspension concentrates (SC), quality specifications should include assessment of crystal growth potential. The incorporation of fenbutatin oxide as a crystal growth inhibitor at concentrations as low as 0.05% w/w [6] is a known strategy to ensure formulation stability and consistent field bioactivity. Analytical methods to verify particle size distribution and the absence of crystal growth during accelerated storage stability tests can be used to differentiate high-quality formulations from less stable alternatives.

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